molecular formula C20H17NO4 B4883524 2-cyclohexyl-1-nitroanthra-9,10-quinone

2-cyclohexyl-1-nitroanthra-9,10-quinone

Cat. No. B4883524
M. Wt: 335.4 g/mol
InChI Key: WRDYBZSIYXYQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-1-nitroanthra-9,10-quinone, also known as NCAQ, is an organic compound that has been widely studied for its potential use in various scientific research applications. NCAQ belongs to the family of anthraquinone derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-cyclohexyl-1-nitroanthra-9,10-quinone is not fully understood, but it is believed to be related to its ability to generate reactive oxygen species (ROS) in cells. ROS are known to play a role in various cellular processes, including cell signaling, gene expression, and cell death. 2-cyclohexyl-1-nitroanthra-9,10-quinone has been found to induce apoptosis (programmed cell death) in cancer cells by increasing ROS levels and disrupting mitochondrial function.
Biochemical and Physiological Effects
2-cyclohexyl-1-nitroanthra-9,10-quinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-cyclohexyl-1-nitroanthra-9,10-quinone has also been found to have antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. In addition, 2-cyclohexyl-1-nitroanthra-9,10-quinone has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyclohexyl-1-nitroanthra-9,10-quinone in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs. Another advantage is its fluorescent properties, which make it useful for cellular imaging studies. However, one limitation of using 2-cyclohexyl-1-nitroanthra-9,10-quinone is its potential toxicity, which can vary depending on the concentration used and the cell type tested.

Future Directions

There are several future directions for research on 2-cyclohexyl-1-nitroanthra-9,10-quinone. One area of interest is the development of 2-cyclohexyl-1-nitroanthra-9,10-quinone-based anticancer drugs. Another area of interest is the use of 2-cyclohexyl-1-nitroanthra-9,10-quinone as a fluorescent probe for cellular imaging studies. Further studies are also needed to better understand the mechanism of action of 2-cyclohexyl-1-nitroanthra-9,10-quinone and its potential toxicity in different cell types.

Synthesis Methods

The synthesis of 2-cyclohexyl-1-nitroanthra-9,10-quinone involves a multi-step process that starts with the reaction of 2-cyclohexyl-1,4-naphthoquinone with nitric acid to produce the corresponding nitro derivative. This is followed by the reduction of the nitro group using a reducing agent such as zinc dust or iron powder to yield 2-cyclohexyl-1-nitroanthra-9,10-quinone. The final product is then purified using column chromatography to obtain a pure sample.

Scientific Research Applications

2-cyclohexyl-1-nitroanthra-9,10-quinone has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-cyclohexyl-1-nitroanthra-9,10-quinone has also been investigated for its potential use as a fluorescent probe in cellular imaging studies.

properties

IUPAC Name

2-cyclohexyl-1-nitroanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-19-14-8-4-5-9-15(14)20(23)17-16(19)11-10-13(18(17)21(24)25)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDYBZSIYXYQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-1-nitroanthracene-9,10-dione

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